
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a 4-fluorophenyl group and a thioacetamido group, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the thioacetamido intermediate. This intermediate is then reacted with a cyclohexyl derivative under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, amines, and various solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in material science for the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
3-(2-(Thiophen-2-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate: Similar in structure but with a thiophene ring instead of a fluorophenyl group.
4-Fluorophenylcarbamate derivatives: Compounds with similar carbamate structures but different substituents on the phenyl ring.
Uniqueness
The uniqueness of 3-(2-((4-Fluorophenyl)thio)acetamido)cyclohexyl (4-fluorophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S/c22-14-4-8-16(9-5-14)25-21(27)28-18-3-1-2-17(12-18)24-20(26)13-29-19-10-6-15(23)7-11-19/h4-11,17-18H,1-3,12-13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBUECIFBYOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
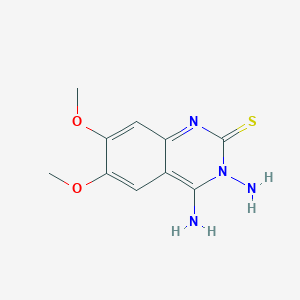
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)

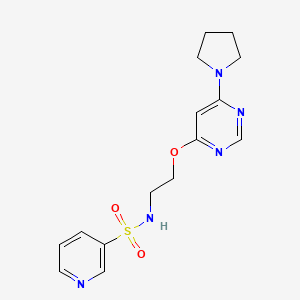
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)
![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
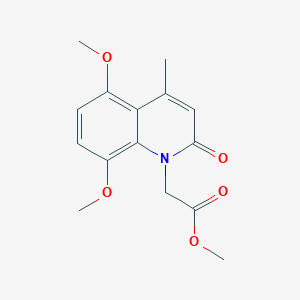
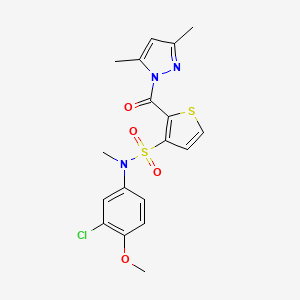
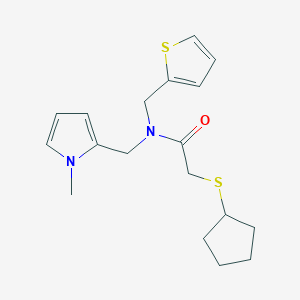
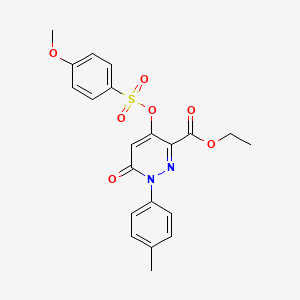
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
